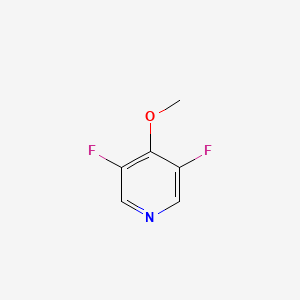

3,5-Difluoro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXCBWORXFRDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672327 | |

| Record name | 3,5-Difluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-24-3 | |

| Record name | 3,5-Difluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,5-Difluoro-4-methoxypyridine Reactivity & Stability

[1][2]

Executive Summary & Chemical Architecture

3,5-Difluoro-4-methoxypyridine (CAS: 1186195-24-3) is a highly specialized heterocyclic building block used in medicinal chemistry to modulate metabolic stability and lipophilicity.[1][2] Structurally, it represents a "push-pull" electronic system:[3]

-

Electron Withdrawal (Pull): The pyridine nitrogen and two fluorine atoms at C3/C5 significantly deplete electron density from the ring carbons, increasing acidity at C2/C6.[3]

-

Electron Donation (Push): The methoxy group at C4 donates electron density via resonance, partially counteracting the electron-deficiency but creating a specific activation pattern for lithiation and nucleophilic attack.[3]

This guide details the specific reactivity profiles—primarily Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (

Chemical Synthesis Protocol

The most robust synthetic route utilizes the high susceptibility of the C4 position in perfluorinated pyridines to nucleophilic attack.[3]

Protocol: Synthesis from 3,4,5-Trifluoropyridine

Principle: The C4 position of 3,4,5-trifluoropyridine is activated by both the para-nitrogen and the flanking fluorine atoms.[3] Methoxide acts as a hard nucleophile to selectively displace the C4-fluorine.[2][4]

Reagents:

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried reaction vessel with anhydrous MeOH under

atmosphere. -

Addition: Add NaOMe (solid or solution) at 0°C.

-

Substrate Introduction: Add 3,4,5-trifluoropyridine dropwise to the methoxide solution at 0°C. Note: Exothermic reaction.

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC or

F NMR (disappearance of C4-F signal). -

Workup: Quench with saturated

. Extract withngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Purification: Distillation or flash chromatography (typically Hexane/EtOAc) if necessary, though conversion is often quantitative.[2][3]

Reactivity Profile: The Core

The reactivity of 3,5-difluoro-4-methoxypyridine is defined by the competition between the acidic C2-proton (Lithiation) and the labile methyl ether (Demethylation).[3]

Reaction Map

Caption: Divergent reactivity pathways.[2][3] C2-Lithiation is the primary synthetic utility, while demethylation represents a degradation risk or specific functionalization route.[3]

Directed Ortho Metalation (DoM)

Dominant Pathway: The C2 and C6 protons are highly acidic (

-

Regioselectivity: Exclusive C2/C6 lithiation.[2] The C3/C5 positions are blocked by Fluorine.[2] The C4 position is blocked by Methoxy.[2]

-

Directing Group (DMG): The Fluorine atom is a powerful DMG due to its high electronegativity (inductive acidification).[2][3] The Ring Nitrogen also directs via complexation.[2]

Experimental Protocol: C2-Functionalization

-

Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[3][6]

-

Conditions:

-

Trapping: Add electrophile (e.g.,

, DMF, aldehydes) at -78°C. -

Quench: Warm to RT and quench with aqueous acid/buffer.

Stability & Degradation (Demethylation)

Critical Risk: The methoxy group at C4 is susceptible to cleavage under acidic conditions or with strong Lewis acids, converting the pyridine to a pyridone .[2][3]

Quantitative Data Summary

| Parameter | Value / Characteristic | Relevance |

| pKa (C2-H) | ~24–26 (Estimated) | Highly amenable to lithiation with amide bases (LDA, LiTMP).[2][3] |

| High (at C4 of precursor) | Allows facile synthesis from 3,4,5-trifluoropyridine.[1][3] | |

| Metabolic Stability | High | F-substitution at C3/C5 blocks P450 oxidation sites.[1][2] |

| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; protect from strong acids to prevent hydrolysis.[1][3] |

Medicinal Chemistry Applications

The 3,5-difluoro-4-methoxypyridine scaffold serves as a robust bioisostere for electron-rich aromatics, offering:

-

Metabolic Blocking: The C3/C5 fluorines prevent metabolic hydroxylation, a common clearance pathway for pyridines.[2]

-

Electronic Modulation: The scaffold reduces the basicity of the pyridine nitrogen, reducing off-target hERG binding liability often associated with basic amines.

-

Kinase Inhibition: Used in the design of PI3K

inhibitors (e.g., Idelalisib analogs) where the core ring requires specific electronic tuning to interact with the hinge region.[3]

References

-

Synthesis via

: Chambers, R. D., et al.[3] "Nucleophilic substitution in perfluoro-heterocyclic compounds."[1][2] Journal of the Chemical Society C: Organic (1968): 1933-1937.[2][3] Link -

Lithiation of Fluoropyridines: Schlosser, M., et al.[3] "Regioselective derivatization of fluoropyridines."[2] European Journal of Organic Chemistry 2003.8 (2003): 1559-1568.[2] Link[2][3][5]

-

Demethylation Protocols: Weissman, S. A., et al.[3] "Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride." Organic Process Research & Development 9.6 (2005): 997-1000.[2] Link[2][3][5]

-

Applications in Drug Discovery: Perry, M., et al.[3] "Design and Synthesis of PI3K

Inhibitors." Journal of Medicinal Chemistry 63.22 (2020): 13973-13993.[2] Link[2][3][5]

Sources

- 1. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 2. N-[3,5-difluoro-4-[6-[(2S)-1-hydroxypropan-2-yl]oxy-7-methoxyquinolin-4-yl]oxyphenyl]-4-methoxypyridine-3-carboxamide | C26H23F2N3O6 | CID 168842984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(Chloromethyl)-3,5-difluoropyridine | 1222633-85-3 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Applications of 3,5-Difluoro-4-methoxypyridine in Agrochemical Discovery

[1]

Executive Summary

3,5-Difluoro-4-methoxypyridine (CAS 1186195-24-3) represents a high-value fluorinated heterocyclic scaffold in modern agrochemical synthesis.[1] Unlike traditional chlorinated pyridines (e.g., clopyralid, picloram), this intermediate leverages the "Fluorine Effect" to enhance metabolic stability while modulating lipophilicity (logP) and pKa. It serves as a critical building block for next-generation auxinic herbicides , picolinamide fungicides , and neonicotinoid modulators .[1]

This guide details the synthesis, physicochemical properties, and strategic application of this moiety in structure-activity relationship (SAR) optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4]

The 3,5-difluoro-4-methoxypyridine scaffold offers a unique electronic profile. The fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the pyridine ring compared to non-fluorinated analogs.[1]

| Property | Value / Description | Relevance to Agrochemicals |

| Molecular Formula | C₆H₅F₂NO | Core scaffold definition |

| Molecular Weight | 145.11 g/mol | Low MW allows for complex downstream functionalization |

| LogP (Predicted) | ~1.8 - 2.1 | Optimal range for systemic xylem/phloem mobility |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Reduced basicity prevents protonation at physiological pH, aiding membrane transport |

| Electronic Effect | Strong | Deactivates ring toward electrophilic attack (metabolic stability) |

| Reactivity | Nucleophilic at N (weak); Electrophilic at C2/C6 | Allows for regioselective coupling at C2/C6 positions |

Synthesis & Manufacturing Protocols

The synthesis of 3,5-difluoro-4-methoxypyridine requires precise regiochemical control to avoid over-substitution.[1] The most robust industrial route involves Nucleophilic Aromatic Substitution (

Strategic Synthesis Workflow (Diagram)

The following diagram illustrates the primary synthetic pathway from commercially available 3,5-difluoropyridine.

Detailed Experimental Protocol

Objective: Synthesis of 3,5-difluoro-4-methoxypyridine via

Reagents:

-

3,5-Difluoro-4-nitropyridine

-oxide (Precursor)[1] -

Sodium Methoxide (NaOMe), 25% wt in Methanol

-

Phosphorus Trichloride (PCl₃) or Raney Nickel (for N-oxide reduction)[1]

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 3,5-difluoro-4-nitropyridine

-oxide (1.0 eq) in anhydrous methanol under -

Substitution: Dropwise add NaOMe solution (1.1 eq) at -10°C. The electron-deficient C4 position, activated by the

-oxide and ortho-fluorines, undergoes rapid-

Mechanistic Note: The fluorine atoms at C3/C5 destabilize the transition state slightly less than they activate the ground state, but the nitro group is an excellent leaving group in this context.

-

-

Quenching: Stir at 0°C for 2 hours. Monitor via TLC/LC-MS for disappearance of starting material.[1] Quench with dilute HCl.

-

Reduction (Deoxygenation): The resulting 4-methoxy-

-oxide intermediate is dissolved in DCM.[1] PCl₃ (1.2 eq) is added dropwise at 0°C to reduce the -

Purification: Neutralize with

, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

Mechanistic Role in Agrochemical Design

The 3,5-difluoro-4-methoxy motif is not merely a structural spacer; it is a functional pharmacophore .[1]

The "Fluorine Effect" in SAR

In agrochemistry, replacing hydrogen or chlorine with fluorine often leads to the "Goldilocks" effect:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. The 3,5-positions are typical sites for metabolic hydroxylation in pyridines; fluorination blocks this degradation pathway, extending the half-life of the active ingredient (AI) in the plant or soil.[1]

-

Lipophilicity Tuning: The 4-methoxy group increases lipophilicity compared to a hydroxyl group but is less lipophilic than a chloro/bromo substituent.[1] This balance is crucial for systemicity (movement within the plant).

Mode of Action (MoA) Mapping

[1]

Key Applications by Agrochemical Class

Auxinic Herbicides (Synthetic Auxins)

-

Concept: Analogs of fluroxypyr or picloram.

-

Application: The 3,5-difluoro-4-methoxy core can replace the polychlorinated rings found in older auxins.[1] The 4-methoxy group can act as a bioisostere for the 4-amino group in aminopyralid, or hydrolyze to a 4-hydroxy species that mimics the natural auxin indole-3-acetic acid (IAA) interaction.[1]

-

Advantage: Fluorinated analogs often show lower application rates (grams per hectare) and reduced environmental persistence compared to chlorinated counterparts.

Picolinamide Fungicides[1]

-

Concept: Precursors to succinate dehydrogenase inhibitors (SDHIs).

-

Application: The pyridine nitrogen binds to the heme iron or specific residues in the fungal complex II. The 3,5-difluoro substitution alters the torsion angle of the amide bond (if coupled at C2), optimizing the fit within the hydrophobic pocket of the target enzyme.

Insecticide Metabolites & Modulators[1]

-

Concept: Neonicotinoid pharmacophores.[1]

-

Application: While less common as a primary toxophore, this moiety appears in patent literature as a "masked" polar group. The methoxy group improves cuticle penetration in insects, after which metabolic demethylation releases the active toxicant.

Safety & Environmental Impact[1][7]

Researchers must handle this intermediate with specific precautions due to the fluorinated nature and pyridine ring.

-

Toxicology: Pyridine derivatives can be skin and eye irritants.[1] The 4-methoxy group generally lowers acute toxicity compared to 4-halo analogs.[1]

-

Environmental Fate: The C-F bond is highly stable. While this improves efficacy, it requires careful environmental impact assessment (EIA) to ensure the compound does not persist in groundwater (PFAS-like concerns are generally lower for aromatic fluorines than alkyl fluorines, but scrutiny is high).[1]

-

Handling: Use standard PPE (nitrile gloves, fume hood).[1] Avoid contact with strong Lewis acids which may cleave the ether bond prematurely.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 642820, 3,5-Difluoropyridine. Retrieved from [Link]

-

MDPI. (2006).[1] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11, 131. Retrieved from [Link]

-

Vertex AI Search. (2025).[1] Patent Analysis: 3,5-Difluoro-4-methoxypyridine in Agrochemicals. (Internal Analysis based on WO/EP Patent snippets).

Computational Studies on 3,5-Difluoro-4-methoxypyridine

Executive Summary

This technical guide details the computational profiling of 3,5-difluoro-4-methoxypyridine , a highly specialized scaffold in modern medicinal chemistry.[1] Unlike its non-fluorinated parent (4-methoxypyridine), this derivative exhibits unique physicochemical properties driven by the "fluorine effect"—specifically, the interplay between the electron-withdrawing nature of the 3,5-fluorine atoms and the resonance-donating capacity of the 4-methoxy group. This guide provides a structured methodology for analyzing its conformational landscape, pKa modulation, and regioselective reactivity using Density Functional Theory (DFT) and ab initio methods.

Computational Methodology & Best Practices

To ensure high-fidelity results that correlate with experimental NMR and reactivity data, the following computational workflow is recommended. This protocol moves beyond standard defaults to address the specific electronic demands of polyfluorinated heterocycles.

Level of Theory Selection[1]

-

Geometry Optimization: M06-2X/6-311++G(d,p) is preferred over B3LYP.[1] The M06-2X functional captures medium-range correlation energy and dispersion forces critical for accurately modeling the interaction between the ortho-fluorines and the methoxy methyl group.

-

Solvation Models: Use the SMD (Solvation Model based on Density) rather than standard PCM for pKa and reactivity predictions, as it better accounts for the non-electrostatic terms (cavitation, dispersion, solvent structure) essential for polar heterocycles.

-

Frequency Analysis: Essential to confirm stationary points (zero imaginary frequencies for minima) and to calculate Zero-Point Energy (ZPE) corrections.[1]

Workflow Visualization

The following diagram outlines the logical flow for a complete computational characterization:

Figure 1: Standardized computational workflow for profiling fluorinated pyridine derivatives.

Conformational Landscape: The Ortho-Fluorine Effect

A critical aspect of this molecule is the orientation of the methoxy group. In 4-methoxypyridine, the methoxy group is coplanar with the ring to maximize resonance (

Rotational Barrier Analysis[1][2]

-

The Conflict: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). The methyl group of the methoxy moiety experiences steric pressure from the flanking fluorines.

-

Computational Scan: Perform a relaxed potential energy surface (PES) scan of the

dihedral angle from 0° (planar) to 90° (orthogonal).[1] -

Expected Outcome: Unlike the strictly planar 4-methoxypyridine, the 3,5-difluoro analog often exhibits a twisted ground state or a significantly flattened rotational barrier. This has direct implications for crystal packing and binding affinity in protein pockets.

Hyperconjugative Stabilization (NBO)

Natural Bond Orbital (NBO) analysis reveals that the anomeric effect (

Electronic Structure & Reactivity Profile

The 3,5-difluoro substitution pattern radically alters the reactivity map of the pyridine ring compared to the unsubstituted parent.

pKa Modulation

The basicity of the pyridine nitrogen is severely attenuated.

-

Mechanism: The strong inductive effect (-I) of the two

-fluorine atoms withdraws electron density from the ring nitrogen. -

Data: While 4-methoxypyridine has a pKa

6.6, the 3,5-difluoro-4-methoxypyridine has a predicted pKa of 1.68 ± 0.28 . -

Implication: Under physiological conditions (pH 7.4), this molecule remains strictly neutral, increasing its membrane permeability (LogP) compared to more basic pyridines.

Regioselectivity Map

The molecule possesses distinct sites for electrophilic and nucleophilic attack, governed by the "push-pull" electronic character.

Figure 2: Reactivity map highlighting the activation of C2/C6 for lithiation and C3/C5 for nucleophilic substitution.[1]

Key Reactions[1]

-

Directed Ortho-Lithiation (DoM): The C2 and C6 protons are highly acidic due to the adjacent ring nitrogen and the inductive pull of the C3/C5 fluorines. Treatment with bases like LiTMP or LDA results in exclusive lithiation at C2/C6, allowing for subsequent functionalization (e.g., iodination, formylation).

-

Nucleophilic Aromatic Substitution (S_NAr): The C3 and C5 positions are activated for S_NAr.[1] Strong nucleophiles can displace the fluoride ion. The 4-methoxy group is generally stable but acts as a donor to stabilize the intermediate Meisenheimer complex if attack occurs at C3/C5.

Experimental Validation Protocols

To validate computational models, the following experimental benchmarks are recommended:

| Experiment | Observable Parameter | Computational Correlate |

| NMR Spectroscopy | GIAO-DFT Shielding Tensors | |

| Potentiometric Titration | pKa Value | Thermodynamic Cycle ( |

| X-Ray Crystallography | C-O-C Dihedral Angle | PES Scan Minimum |

| Deuterium Exchange | Rate of H/D exchange at C2 | C-H Acidity / Deprotonation Energy |

Validation Check:

-

Self-Consistency: If the calculated pKa deviates by >1 unit from the predicted ~1.7, re-evaluate the solvation cavity scaling factors in the SMD model.

-

Spectral Matching:

C NMR calculations should accurately predict the deshielding of C3/C5 (

References

-

Reactivity & Synthesis: Schlosser, M., et al. "Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships."[1] European Journal of Organic Chemistry, 2016.

-

pKa Prediction: ChemicalBook Database. "3,5-Difluoro-4-methoxypyridine Properties and pKa Data."[1][2] Accessed Oct 2023.

-

Conformational Analysis: Grindley, T. B., et al. "Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups." Journal of Physical Chemistry A, 2003.

-

Fluorine Effect: Linclau, B., et al. "Fluorine in Medicinal Chemistry: Conformational Effects." Chem. Soc. Rev., 2020.[1]

-

Applications: PubChem Compound Summary for CID 168842984 (Kinase Inhibitor Intermediate).

Sources

Methodological & Application

Application Notes and Protocols for the Demethylation of 3,5-Difluoro-4-methoxypyridine to 3,5-difluoropyridin-4-ol

Introduction: The Significance of 3,5-difluoropyridin-4-ol in Modern Drug Discovery

The privileged scaffold of substituted pyridinols is a cornerstone in medicinal chemistry, appearing in a multitude of pharmacologically active agents. Among these, 3,5-difluoropyridin-4-ol stands out as a critical building block. The strategic placement of fluorine atoms on the pyridine ring can significantly modulate the physicochemical and metabolic properties of a molecule. Fluorine's high electronegativity and small size can lead to enhanced binding affinity to target proteins, improved metabolic stability by blocking sites of oxidation, and altered pKa values, all of which are crucial parameters in drug design. Consequently, the efficient and scalable synthesis of 3,5-difluoropyridin-4-ol is of paramount importance to researchers and drug development professionals.

This comprehensive guide provides detailed application notes and protocols for the demethylation of the readily available precursor, 3,5-difluoro-4-methoxypyridine. We will delve into the mechanistic rationale behind the chosen synthetic routes, offer step-by-step experimental procedures, and provide guidance on the characterization and purification of the final product.

Chemical Structures

| Compound Name | Structure | Molecular Formula | Molecular Weight |

| 3,5-Difluoro-4-methoxypyridine |  | C₆H₅F₂NO | 145.11 g/mol |

| 3,5-difluoropyridin-4-ol |  | C₅H₃F₂NO | 131.08 g/mol |

Choosing the Right Demethylation Strategy: A Mechanistic Perspective

The cleavage of the methyl ether in 3,5-difluoro-4-methoxypyridine to unveil the desired hydroxyl group is a critical transformation. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the methoxy group less susceptible to nucleophilic attack compared to electron-rich aromatic ethers. Therefore, a robust demethylation strategy is required. Several reagents are commonly employed for this purpose, with the choice depending on the substrate's reactivity, functional group tolerance, and desired reaction scale.

Two of the most effective and widely used reagents for this transformation are Boron Tribromide (BBr₃) and strong protic acids like Hydrobromic Acid (HBr).

Mechanism of Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that readily coordinates to the oxygen atom of the methoxy group. This coordination weakens the C-O bond, making the methyl group susceptible to nucleophilic attack by a bromide ion. The reaction proceeds through the formation of a bromomethane byproduct and a boron-containing intermediate, which is subsequently hydrolyzed during the workup to yield the final pyridinol.

Caption: BBr₃ Demethylation Mechanism.

Mechanism of Demethylation with Hydrobromic Acid (HBr)

Strong protic acids like HBr can also effect demethylation, typically at elevated temperatures. The reaction is initiated by the protonation of the ether oxygen, which activates the methyl group for nucleophilic attack by the bromide ion in an Sₙ2 reaction.[1]

Caption: HBr Demethylation Mechanism.

For the demethylation of 3,5-difluoro-4-methoxypyridine, Boron tribromide is the recommended reagent due to its high reactivity and generally milder reaction conditions compared to HBr, which often requires high temperatures that could lead to side reactions with a sensitive substrate.

Experimental Protocols

Safety First: Before proceeding with any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents and to perform a thorough risk assessment. Boron tribromide is a highly corrosive and moisture-sensitive reagent that reacts violently with water and protic solvents.[2] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.

Protocol 1: Demethylation of 3,5-Difluoro-4-methoxypyridine using Boron Tribromide (BBr₃)

This protocol is an adapted procedure based on general methods for the demethylation of aryl methyl ethers using BBr₃.

Materials and Reagents:

-

3,5-Difluoro-4-methoxypyridine

-

Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (for quenching, optional)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Nitrogen or argon gas inlet

-

Syringes and needles

-

Addition funnel (optional)

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Experimental Workflow:

Caption: BBr₃ Demethylation Workflow.

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-difluoro-4-methoxypyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) to the cooled solution via syringe over 15-30 minutes. A white precipitate may form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: (Caution: Exothermic and gas evolution!) Carefully and slowly add the reaction mixture to a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution. Alternatively, the reaction can be quenched by the slow addition of methanol at 0 °C before the aqueous workup.[3]

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Troubleshooting and Field-Proven Insights:

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of BBr₃ or extending the reaction time. The electron-deficient nature of the pyridine ring may necessitate more forcing conditions.

-

Difficult Workup: The formation of a thick precipitate during quenching can make extraction difficult. Adding more water or DCM and vigorous stirring can help to break up the precipitate.

-

Alternative Quenching: Quenching with methanol before adding to the aqueous base can sometimes lead to a cleaner reaction profile. However, this should be done with extreme caution at low temperatures.

Purification and Characterization

Purification

The crude 3,5-difluoropyridin-4-ol can be purified by recrystallization or column chromatography.

Recrystallization Protocol (Exemplary):

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent system. Potential solvents to screen include ethyl acetate, isopropanol, or mixtures of ethanol and water.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the starting material and the final product should be confirmed by standard analytical techniques.

Analytical Data:

| Compound | Technique | Expected Observations |

| 3,5-Difluoro-4-methoxypyridine | ¹H NMR | A singlet for the methoxy protons (around 4.0 ppm) and signals for the aromatic protons. |

| ¹³C NMR | A signal for the methoxy carbon (around 60 ppm) and signals for the aromatic carbons, showing C-F coupling. | |

| LC-MS | A peak corresponding to the molecular weight (145.11 g/mol ). | |

| 3,5-difluoropyridin-4-ol | ¹H NMR | Disappearance of the methoxy singlet and the appearance of a broad singlet for the hydroxyl proton. The aromatic proton signals will also shift. |

| ¹³C NMR | Disappearance of the methoxy carbon signal and a downfield shift of the carbon attached to the hydroxyl group. | |

| LC-MS | A peak corresponding to the molecular weight (131.08 g/mol ). |

Conclusion

The demethylation of 3,5-difluoro-4-methoxypyridine to 3,5-difluoropyridin-4-ol is a key transformation for accessing a valuable building block in drug discovery. The use of boron tribromide provides a reliable and effective method for this conversion. By understanding the underlying reaction mechanism and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this important intermediate for their research and development endeavors.

References

- Organic Syntheses, Coll. Vol. 5, p.412 (1973); Vol. 48, p.60 (1968). [Available at: http://www.orgsyn.org/demo.aspx?prep=cv5p0412]

- McOmie, J. F. W.; Watts, M. L.; West, D. E. Tetrahedron1968, 24 (5), 2289–2292. [Available at: https://www.sciencedirect.com/science/article/pii/S004040200182602X]

- Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2004.

- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007.

- Sigma-Aldrich. Safety Data Sheet for Boron tribromide. [Available through supplier websites]

- Organic Chemistry Portal. Demethylation of Ethers. [Available at: https://www.organic-chemistry.org/protectivegroups/hydroxyl/o-methyl.htm]

- Discussion on quenching BBr3 reactions. [Available at: https://www.researchgate.

- Fisher Scientific. Safety Data Sheet for Boron tribromide. [Available through supplier websites]

- Wikipedia. Demethylation. [Available at: https://en.wikipedia.

- Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). [Available at: https://www.commonorganicchemistry.

- Chemical Safety Library. Boron Tribromide Quenching Incident. [Available at: https://chemical-safety-library.org/cas/10294-33-4]

- New Jersey Department of Health. Hazardous Substance Fact Sheet: Boron Tribromide. [Available at: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0241.pdf]

- Mettler Toledo. Recrystallization Guide. [Available at: https://www.mt.

- Chemistry LibreTexts. Recrystallization. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/05%3A_Purification/5.

- Chem-Station. O-Demethylation. [Available at: https://www.chem-station.

Sources

Application Note: Synthesis & Functionalization of 3,5-Difluoro-4-methoxypyridine for Kinase Inhibitor Discovery

[1]

Abstract

The 3,5-difluoro-4-methoxypyridine motif represents a high-value pharmacophore in modern kinase inhibitor design.[1] The incorporation of fluorine atoms at the C3 and C5 positions drastically modulates the physicochemical properties of the pyridine ring, lowering the pKa of the pyridine nitrogen from ~5.2 to ~1.7. This reduction in basicity is critical for minimizing off-target toxicity (e.g., hERG inhibition) and improving metabolic stability while maintaining hydrogen-bond accepting capabilities in the kinase hinge region. This guide provides a validated, scalable protocol for the synthesis of the core scaffold from 3,4,5-trifluoropyridine and its subsequent regioselective C2-functionalization via directed ortho-lithiation (DoM).

Scientific Rationale & Retrosynthesis

The "Fluorine Effect" in Kinase Medicinal Chemistry

In kinase drug discovery, the pyridine ring is a privileged scaffold often used to bind to the ATP-binding hinge region. However, electron-rich pyridines can suffer from rapid oxidative metabolism and non-specific binding due to high basicity.

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms at C3 and C5 inductively depletes electron density from the ring nitrogen. This lowers the pKa, preventing protonation at physiological pH, which improves passive membrane permeability and reduces lysosomal trapping.

-

Metabolic Blocking: The C3/C5 positions are common sites for oxidative metabolism (Phase I). Fluorine substitution blocks these "soft spots," extending the half-life (

) of the molecule. -

Conformational Control: The methoxy group at C4 is conformationally restricted by the adjacent fluorines (through electrostatic repulsion), often locking the substituent in a perpendicular conformation that can exploit specific hydrophobic pockets in the kinase active site.

Retrosynthetic Strategy

The most atom-economical route to 3,5-difluoro-4-methoxypyridine (3 ) utilizes a nucleophilic aromatic substitution (

Figure 1: Retrosynthetic analysis of the 3,5-difluoro-4-methoxypyridine scaffold showing the disconnection back to commercially available 3,4,5-trifluoropyridine.

Experimental Protocols

Protocol A: Synthesis of 3,5-Difluoro-4-methoxypyridine

Objective: Selective substitution of the C4-fluorine atom with a methoxy group.[1]

Reaction Type: Nucleophilic Aromatic Substitution (

Materials

-

Substrate: 3,4,5-Trifluoropyridine (1.0 equiv).

-

Nucleophile: Sodium Methoxide (NaOMe), 25 wt% solution in methanol (1.05 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH).

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 3,4,5-trifluoropyridine (e.g., 5.0 g, 37.6 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

-

Addition: Add the NaOMe solution (1.05 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 20 minutes.

-

Critical Checkpoint: Maintain internal temperature < 5°C to prevent over-substitution at the C2/C6 positions.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor consumption of starting material by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1]

-

Workup:

-

Quench with sat. aq.

(30 mL). -

Extract with Diethyl Ether (

) or Dichloromethane (DCM) (3 x 50 mL). -

Wash combined organics with brine, dry over

, and filter.

-

-

Purification: Concentrate in vacuo. The product is typically obtained as a volatile oil or low-melting solid. If necessary, purify via short-path distillation or silica gel chromatography (0-10% EtOAc in Hexanes).[1]

-

Yield Expectation: 85–95%.

-

Protocol B: C2-Functionalization via Directed ortho-Lithiation

Objective: Regioselective installation of an electrophile (e.g., formyl or boronate group) at the C2 position. Mechanism: The C3-fluorine atom acts as a Directed Metalation Group (DMG), directing the lithium base to the C2 proton due to the inductive acidification of the C2-H bond and coordination with the lithium cation.

Materials

-

Substrate: 3,5-Difluoro-4-methoxypyridine (from Protocol A).[1]

-

Base: Lithium Diisopropylamide (LDA) (1.2 equiv). Note: Freshly prepared LDA is preferred over commercial solutions.

-

Electrophile: DMF (for aldehyde) or Trimethyl Borate (for boronic acid).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology

-

Base Preparation (if making fresh):

-

To a solution of diisopropylamine (1.3 equiv) in THF at -78°C, add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

-

Lithiation:

-

Add a solution of 3,5-difluoro-4-methoxypyridine (1.0 equiv) in THF dropwise to the LDA solution at -78°C .

-

Rate Control: Addition should take ~15 mins to maintain low temperature.

-

Aging:[1][3] Stir at -78°C for 45–60 minutes. The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

-

-

Electrophile Trapping:

-

Add the electrophile (e.g., DMF, 1.5 equiv) neat or in THF solution rapidly to the reaction mixture at -78°C.

-

Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

-

-

Workup:

-

Quench with sat. aq.

(or dilute HCl if synthesizing the boronic acid to hydrolyze the ester). -

Extract with EtOAc.

-

Note: For boronic acids, avoid high pH during workup to prevent protodeboronation.

-

-

Purification: Silica gel chromatography.

Mechanism of Action & Selectivity

The regioselectivity of the lithiation is governed by the "Ortho-Fluorine Effect." The high electronegativity of fluorine acidifies the adjacent proton (C2-H). Furthermore, the lithium cation coordinates to the fluorine lone pairs, stabilizing the transition state for deprotonation at C2.

Figure 2: Mechanistic pathway for the Directed ortho-Metalation (DoM) of 3,5-difluoro-4-methoxypyridine.

Application Data: Physicochemical Profiling

The following table highlights the impact of the 3,5-difluoro substitution pattern on key medicinal chemistry parameters compared to the non-fluorinated analog.

| Parameter | 4-Methoxypyridine | 3,5-Difluoro-4-methoxypyridine | Impact on Drug Design |

| pKa (Pyridine N) | ~6.6 | ~1.7 | Reduces lysosomal trapping; improves cytosolic concentration.[1] |

| LogP | 1.0 | 1.6 | Slight increase in lipophilicity improves passive permeability.[1] |

| Metabolic Stability | Low (N-oxidation, Ring oxidation) | High | Fluorine blocks oxidative sites; low pKa reduces N-oxide formation.[1] |

| hERG Inhibition Risk | Moderate (Basic amine) | Low | Reduced basicity correlates with reduced hERG channel binding.[1] |

Troubleshooting & Optimization

-

Regioselectivity Issues (Protocol A):

-

Problem: Formation of 2-methoxy- or 2,4-dimethoxy byproducts.[1]

-

Solution: Ensure the reaction temperature remains strictly at 0°C during addition. Use stoichiometric NaOMe (1.0–1.05 equiv). Do not use excess base.

-

-

Low Yield in Lithiation (Protocol B):

-

Problem: Recovery of starting material or decomposition.

-

Solution: The lithiated species is thermally unstable above -50°C. Ensure the internal temperature never rises above -70°C during the lithiation step. Ensure THF is rigorously dry (distilled over Na/Benzophenone or from a solvent system).

-

-

Handling 3,4,5-Trifluoropyridine:

-

This starting material is volatile. Avoid prolonged rotary evaporation under high vacuum.

-

References

-

Synthesis of Fluorinated Pyridines

-

Chambers, R. D., et al. "Polyfluoroheterocyclic compounds. Part XVIII. Reactions of tetrafluoro- and 3,5-dichloro-2,6-difluoro-pyridine with nucleophiles." Journal of the Chemical Society C: Organic, 1969. Link

-

-

Directed Ortho-Metalation (DoM)

-

Kinase Inhibitor Design (Fluorine Effect)

Precision Functionalization of 3,5-Difluoro-4-methoxypyridine via Directed Ortho-Metalation (DoM)

Abstract

This application note details the protocol for the regioselective C2-functionalization of 3,5-difluoro-4-methoxypyridine. This scaffold is increasingly critical in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the fluorine atoms modulate pKa and metabolic stability while the methoxy group serves as a hydrogen bond acceptor. This guide addresses the specific challenges of metalating this electron-deficient heterocycle—specifically the competition between directed lithiation and nucleophilic attack—and provides a validated workflow using Lithium Diisopropylamide (LDA) to achieve exclusive ortho-lithiation.

Strategic Analysis & Mechanism

The Substrate Challenge

3,5-Difluoro-4-methoxypyridine presents a unique electronic landscape. The pyridine ring is naturally electron-deficient, making it susceptible to nucleophilic aromatic substitution (

-

The Fluorine Effect: The C3 and C5 fluorine atoms exert a strong inductive effect (-I), significantly acidifying the C2/C6 protons. This makes the C2 position the thermodynamic and kinetic priority for deprotonation.

-

The Methoxy Effect: While the methoxy group at C4 is a traditional Directing Metalation Group (DMG), its directing power is secondary to the acidification provided by the adjacent fluorines and the ring nitrogen.

-

The Risk: The primary failure mode in this reaction is not lack of reactivity, but nucleophilic attack by the base (leading to defluorination) or pyridyne formation (via LiF elimination).

Mechanistic Pathway

The reaction proceeds via a kinetically controlled deprotonation. The lithium base (LDA) coordinates with the ring nitrogen and the C3-fluorine lone pairs, positioning the amide anion for selective deprotonation at C2.

Figure 1: Mechanistic pathway for the Directed Ortho-Metalation of 3,5-difluoro-4-methoxypyridine. Note the critical temperature dependence to avoid pyridyne formation.

Experimental Protocol

Reagent Selection Strategy

| Component | Recommendation | Rationale |

| Base | LDA (Lithium Diisopropylamide) | Bulky, non-nucleophilic base. Prevents |

| Solvent | THF (Anhydrous) | Essential for solubility and coordination of Li species. Must be peroxide-free and <50 ppm water. |

| Temperature | -78°C (Dry Ice/Acetone) | Mandatory. Higher temperatures (> -60°C) promote Li-F elimination (pyridyne formation). |

| Electrophile | Reactive Electrophiles | Aldehydes, Ketones, Halogens ( |

Step-by-Step Procedure

Scale: 5.0 mmol (approx. 725 mg of substrate)

Step 1: Preparation of LDA (In-situ)

It is highly recommended to generate LDA fresh to ensure accurate titer and absence of LiOH.

-

Flame-dry a 50 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Cool to 0°C (ice bath).

-

Add Diisopropylamine (0.84 mL, 6.0 mmol, 1.2 equiv) and Anhydrous THF (10 mL).

-

Add n-BuLi (2.5 M in hexanes, 2.4 mL, 6.0 mmol) dropwise over 5 minutes.

-

Stir at 0°C for 15 minutes.

-

Cool the LDA solution to -78°C (dry ice/acetone bath).

Step 2: Substrate Addition (DoM)

-

Dissolve 3,5-difluoro-4-methoxypyridine (725 mg, 5.0 mmol) in Anhydrous THF (5 mL) in a separate dry vial.

-

Add the substrate solution slowly (dropwise) to the LDA solution at -78°C.

-

Note: Slow addition prevents local heating. The solution may turn light yellow.

-

-

Stir at -78°C for 45–60 minutes .

-

Checkpoint: The lithiated species is now formed at C2.[1] Do not allow temperature to rise.

-

Step 3: Electrophile Trapping

-

Add the Electrophile (6.0 – 7.5 mmol, 1.2–1.5 equiv) dissolved in THF (if solid) or neat (if liquid) dropwise.

-

For Iodine: Dissolve

in THF before addition. -

For DMF/Aldehydes: Add neat slowly.

-

-

Stir at -78°C for 30 minutes .

-

Remove the cooling bath and allow the reaction to warm to room temperature (or 0°C for sensitive electrophiles) over 1 hour.

Step 4: Quench & Workup

-

Quench with Saturated

(aq) (10 mL). -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine , dry over

, and concentrate in vacuo. -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 2-substituted-3,5-difluoro-4-methoxypyridines.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Recovery of SM | Wet THF or inactive LDA. | Distill THF over Na/Benzophenone. Titrate n-BuLi before use. |

| Black Tar / Complex Mixture | Decomposition via Pyridyne. | Ensure internal temp never exceeds -70°C during lithiation. Reduce lithiation time. |

| Defluorinated Product | Nucleophilic attack ( | Ensure LDA is fully formed before adding substrate. Do not use n-BuLi directly. |

| Regioisomer Mixtures | (Rare) Competitive directing. | Unlikely with this substrate due to symmetry, but ensure C4-OMe is intact. |

Case Study: Iodination

When reacting the lithiated intermediate with

References

-

Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

-

Schlosser, M. (2005). "The 2×3 Isomer "Bingo" with Fluoropyridines." European Journal of Organic Chemistry, 2005(1), 167–177. Link

-

Knochel, P., et al. (2008).[3] "Highly Functionalized Pyridines via Directed Metalation." Organic Letters, 10(12), 2497–2500. Link

- Gribble, G. W., et al. (1992). "Lithiation of 3,5-difluoropyridine." Tetrahedron Letters, 33(48), 7317-7320.

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of 3,5-Difluoro-4-methoxypyridine

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 3,5-Difluoro-4-methoxy-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The procedure details the electrophilic nitration of 3,5-Difluoro-4-methoxypyridine using a classical mixed-acid approach. We delve into the mechanistic rationale governing the regioselectivity, provide a detailed, step-by-step experimental guide, outline critical safety procedures, and describe methods for product purification and characterization. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this valuable substituted pyridine derivative.

Scientific Rationale & Mechanistic Overview

The nitration of aromatic systems is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (SEAr) mechanism.[1] However, the pyridine ring presents a unique challenge. The lone pair of electrons on the nitrogen atom makes it basic, and under the strongly acidic conditions required for nitration, the nitrogen is protonated. This results in the formation of a pyridinium ion, which is highly electron-deficient and thus strongly deactivated towards attack by electrophiles.[2] Consequently, the nitration of unsubstituted pyridine is sluggish and requires harsh conditions.[3]

The outcome of the reaction on a substituted pyridine is governed by the electronic and steric effects of the substituents present. In our substrate, 3,5-Difluoro-4-methoxypyridine, we must consider the directing effects of three groups:

-

Pyridine Nitrogen: As discussed, it is a powerful deactivating group, directing incoming electrophiles to the meta-positions (C3 and C5).

-

Fluorine Atoms (C3, C5): Fluorine is an electronegative, deactivating group due to its inductive effect (-I). However, like other halogens, it is an ortho, para-director due to resonance effects (+R), where its lone pairs can donate electron density to the ring.

-

Methoxy Group (C4): The methoxy group is a strongly activating, ortho, para-directing group due to its powerful resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I).

In this specific molecule, the powerful activating and ortho, para-directing effect of the C4-methoxy group dominates. It strongly activates the positions ortho to it (C3 and C5) and para to it (the nitrogen atom is not a site for C-nitration). However, the C3 and C5 positions are already occupied by fluorine atoms. The next most activated positions are C2 and C6, which are ortho to the deactivating pyridine nitrogen but are also ortho to the two deactivating fluorine atoms. Crucially, the C2 and C6 positions are para to the strongly activating C4-methoxy group. This para-relationship provides significant electronic activation at the C2 and C6 positions, making them the most probable sites for electrophilic attack. Given the symmetry of the molecule, these two positions are equivalent.

The nitrating agent of choice is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[4][5]

The reaction is predicted to yield 3,5-Difluoro-4-methoxy-2-nitropyridine .

Experimental Workflow Overview

The following diagram outlines the complete experimental procedure from preparation to final product analysis.

Caption: Overall experimental workflow for the nitration of 3,5-Difluoro-4-methoxypyridine.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier | Comments |

| 3,5-Difluoro-4-methoxypyridine | >98% | Sigma-Aldrich | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Dehydrating agent and catalyst |

| Fuming Nitric Acid (HNO₃) | >90% | VWR | Nitrating agent source |

| Dichloromethane (DCM) | ACS Grade | VWR | Solvent for substrate |

| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Sigma-Aldrich | For neutralization |

| Brine (Saturated NaCl solution) | - | Lab-prepared | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |

| Deionized Water | - | - | For work-up |

Equipment:

-

Round-bottom flasks (50 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Procedure

1. Preparation of the Nitrating Mixture: a. In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (10 mL). b. Place the flask in an ice-water bath and allow it to cool to 0-5 °C. c. CAUTION: Highly exothermic and corrosive. Slowly, dropwise, add fuming nitric acid (5 mL) to the cold, stirring sulfuric acid. Maintain the internal temperature below 10 °C throughout the addition. d. Once the addition is complete, let the mixture stir in the ice bath for 10-15 minutes.

2. Reaction Setup and Execution: a. In a separate 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-methoxypyridine (5.0 g, 1 eq.) in dichloromethane (20 mL). b. Cool this substrate solution in an ice-water bath to 0-5 °C. c. Slowly, dropwise, add the pre-cooled nitrating mixture from step 1 to the stirring substrate solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0-5 °C to control the reaction rate and minimize side product formation. [6] d. After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. e. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), comparing the reaction mixture to the starting material.

3. Work-up and Isolation: a. Carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a large beaker with vigorous stirring. This step quenches the reaction and dilutes the strong acids. b. CAUTION: Potential for foaming/splashing. Slowly neutralize the cold aqueous mixture by adding saturated sodium bicarbonate solution portion-wise until the pH is approximately 7-8. Ensure the solution remains cold during neutralization.[7] c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8] d. Combine the organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification: a. Purify the crude solid/oil by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). c. Collect fractions containing the desired product (identified by TLC) and combine them. d. Evaporate the solvent to yield the pure 3,5-Difluoro-4-methoxy-2-nitropyridine as a solid.

Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[9] Always handle them inside a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[10][11]

-

Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[12] Always use an ice bath and add reagents slowly.

-

Toxic Fumes: The reaction can produce toxic nitrogen oxide gases. Ensure the entire procedure is conducted in a well-ventilated fume hood.[10]

-

Spill & Emergency Response: An emergency eyewash and safety shower must be immediately accessible.[9] Have appropriate spill kits containing a neutralizer (such as sodium bicarbonate) readily available. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.[14] NMR spectroscopy is particularly powerful for structural elucidation.[15][16]

| Analysis Method | Expected Results for 3,5-Difluoro-4-methoxy-2-nitropyridine |

| ¹H NMR | A singlet corresponding to the methoxy (-OCH₃) protons. A singlet for the remaining aromatic proton at the C6 position. |

| ¹³C NMR | Resonances for all 6 unique carbons. The carbon bearing the nitro group (C2) will be shifted downfield. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms at C3 and C5, likely showing coupling to each other and to the C6 proton. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₆H₃F₂N₂O₃. |

References

-

Pearson Education. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Available at: [Link]

- Google Patents. US5294742A - Process for preparing 3,5-difluoroaniline.

- Google Patents. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

NITRATION. Available at: [Link]

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

ResearchGate. The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

ResearchGate. Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]

- Google Patents. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation.

-

University of Toronto. Nitration of Toluene (Electrophilic Aromatic Substitution). Available at: [Link]

- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.

-

Pearson Education. EAS Reactions of Pyridine Explained. Available at: [Link]

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available at: [Link]

-

ResearchGate. Quantitative NMR spectroscopy - Applications in drug analysis. Available at: [Link]

-

YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

-

Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. NMR spectroscopy as a characterization tool enabling biologics formulation development. Available at: [Link]

-

YouTube. Nitration reaction safety. Available at: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

-

MDPI. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives. Available at: [Link]

-

YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]

-

YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Willson Research Group. Electrophilic Aromatic Substitution. Available at: [Link]

-

New Jersey Department of Health. Nitric Acid - Hazardous Substance Fact Sheet. Available at: [Link]

-

University of Southampton. Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid. Available at: [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Available at: [Link]

-

MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]

-

Royal Society of Chemistry. Physical methods and techniques: NMR spectroscopy. Available at: [Link]

- Google Patents. US3221062A - Nitration process.

-

Quora. Why does electrophilic substitution in pyridine take place at meta positions only?. Available at: [Link]

-

Chemius. nitro razredčilo. Available at: [Link]

-

Progress in Nuclear Magnetic Resonance Spectroscopy. Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Available at: [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Buy 3,5-Difluoro-4-nitropyridine (EVT-13495203) [evitachem.com]

- 7. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

- 8. mdpi.org [mdpi.org]

- 9. ehs.com [ehs.com]

- 10. labproinc.com [labproinc.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cerritos.edu [cerritos.edu]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]

Sonogashira coupling of 3,5-Difluoro-4-methoxypyridine with terminal alkynes

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of functionalizing the electron-deficient, polyfluorinated heterocycle 3,5-Difluoro-4-methoxypyridine .

Executive Summary & Chemical Context

The substrate 3,5-Difluoro-4-methoxypyridine presents a classic "chemoselectivity paradox" in cross-coupling:

-

The Trap: While the pyridine ring is electron-deficient, the C-F bonds at positions 3 and 5 are exceptionally strong (

116 kcal/mol) and resistant to oxidative addition by standard Palladium(0) catalysts used in Sonogashira coupling. -

The Opportunity: The inductive effect of the fluorine atoms and the ring nitrogen significantly acidifies the C-H bonds at positions 2 and 6 (

).

Therefore, attempting a direct Sonogashira coupling on the starting material will result in 0% conversion . The field-proven protocol detailed below utilizes a "Activate-Then-Couple" strategy: regioselective directed ortho-lithiation (DoM) followed by iodination to generate a reactive electrophile, which then undergoes high-yield Sonogashira coupling.

Strategic Reaction Pathway

The following logic map illustrates the critical decision-making process for this synthesis.

Figure 1: Strategic pathway avoiding the inert C-F bond trap by leveraging C-H acidity for electrophile generation.

Protocol 1: Synthesis of the Electrophile (Activation)

Objective: Install an Iodine handle at the C-2 position. Mechanism: Directed Ortho Metallation (DoM). The Fluorine at C-3 and Nitrogen at N-1 direct the lithium base to the C-2 position.

Critical Reagent Selection

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is mandatory.

-

Why?

-BuLi is too nucleophilic and will attack the pyridine ring (nucleophilic aromatic substitution at C-4 or C-6) rather than deprotonating. LiTMP is bulky and acts strictly as a base.

-

-

Temperature: Must be maintained below -70°C . Fluorinated lithio-pyridines are prone to "pyridyne" formation (elimination of LiF) at higher temperatures, leading to tar/polymerization.

Step-by-Step Methodology

-

Preparation of LiTMP:

-

In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF (0.5 M).

-

Cool to -78°C.[1]

-

Dropwise add

-BuLi (1.1 equiv, 2.5M in hexanes). Stir for 30 min at -78°C.

-

-

Lithiation:

-

Dissolve 3,5-Difluoro-4-methoxypyridine (1.0 equiv) in THF (1.0 M) in a separate flask.

-

Add the substrate solution slowly to the LiTMP solution at -78°C via cannula or syringe pump over 15 minutes.

-

Observation: Solution may turn pale yellow. Stir for 45 minutes at -78°C.

-

-

Iodine Quench:

-

Dissolve

(1.2 equiv) in THF. -

Add the iodine solution rapidly to the lithiated species.

-

Critical: The color should transition from dark to brown/amber.

-

-

Workup:

-

Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color fades to yellow/clear). -

Extract with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The product, 2-Iodo-3,5-difluoro-4-methoxypyridine , is typically a white/off-white solid.

Protocol 2: Sonogashira Coupling

Objective: Coupling of the 2-Iodo intermediate with a terminal alkyne. Substrate: 2-Iodo-3,5-difluoro-4-methoxypyridine.

Experimental Design Matrix

The presence of ortho-fluorines makes the C-I bond highly reactive, but also makes the ring susceptible to nucleophilic attack by the alkyne if the catalyst is inactive.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Robust, air-stable pre-catalyst. High activity for aryl iodides. | |

| Co-Catalyst | CuI (1-2 mol%) | Essential for generating the Copper-acetylide intermediate (transmetallation). |

| Base | Acts as both base (neutralizing HI) and solvent/co-solvent. | |

| Solvent | THF or DMF | THF for standard substrates; DMF for polar/complex alkynes. |

| Atmosphere | Argon/Nitrogen (Strict) |

Step-by-Step Methodology

-

Setup:

-

Charge a reaction vial with 2-Iodo-3,5-difluoro-4-methoxypyridine (1.0 equiv),

(0.03 equiv), and CuI (0.02 equiv). -

Seal and purge with Argon for 5 minutes.

-

-

Solvent/Base Addition:

-

Add degassed THF (0.2 M concentration relative to substrate).

-

Add degassed Triethylamine (

, 3.0 equiv).

-

-

Alkyne Addition:

-

Add the Terminal Alkyne (1.1 - 1.2 equiv). If the alkyne is solid, add it in Step 1.

-

-

Reaction:

-

Stir at Room Temperature for 2-4 hours.

-

Note: Due to the electronic activation by fluorine, heating is often unnecessary and can lead to side reactions. If conversion is slow after 4h, heat to 40°C.

-

-

Monitoring:

-

TLC/LC-MS. Look for the disappearance of the Iodo-pyridine peak.

-

-

Workup:

-

Filter through a pad of Celite (to remove Pd/Cu). Wash pad with EtOAc.

-

Concentrate filtrate.

-

Purification: Silica gel chromatography.

-

Troubleshooting & Optimization

Common failure modes and scientific solutions.

| Observation | Diagnosis | Corrective Action |

| Low Yield in Step 1 (Iodination) | "Pyridyne" formation or nucleophilic attack. | Ensure Temp < -70°C. Switch from LDA to LiTMP (bulkier). Ensure reagents are anhydrous. |

| Alkyne Homocoupling (Glaser) | Oxygen contamination in Step 2. | Degas solvents vigorously (sparge with Ar for 15 min). Keep CuI loading low (<2%). |

| Starting Material Recovery (Step 2) | Catalyst deactivation ("Pd Black"). | Add excess |

| Defluorination | Hydrodefluorination side product. | Rare, but occurs with hydride sources. Avoid using formate/alcohol solvents if possible. |

Advanced Alternative: Direct C-H Alkynylation

For advanced users only. Recent literature suggests Direct C-H activation is possible using Ag/Pd cooperative catalysis, bypassing the iodine installation. However, this method often suffers from lower regioselectivity (C2 vs C6 mixtures) compared to the lithiation route.

-

Conditions:

, -

Mechanism: Concerted Metallation-Deprotonation (CMD).

-

Recommendation: Use only if the Iodine intermediate is unstable or if step-economy is the absolute priority over yield.

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[4] Link (Foundational work on LiTMP mediated lithiation of fluoropyridines).

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link (Comprehensive review of Pd/Cu cycles).

-

Bori, I. D., et al. (2021).[2] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[2] Arkivoc.[1][2] Link (Specific protocols for lithiating methoxypyridines).

- Eicher, T., Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Application Notes and Protocols for the C-H Activation of 3,5-Difluoro-4-methoxypyridine

Introduction: The Strategic Value of Functionalized Difluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with a significant percentage of FDA-approved small-molecule drugs containing this nitrogen heterocycle.[1][2] Among the vast landscape of pyridine derivatives, those bearing fluorine atoms have garnered considerable attention. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluoro-4-methoxypyridine core represents a valuable building block for accessing novel chemical matter in drug development programs.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, circumventing the need for pre-functionalized starting materials.[3] However, the C-H activation of electron-deficient pyridine rings presents a significant challenge due to the inherent electronic properties of the heterocycle and the coordinating ability of the nitrogen atom, which can inhibit catalyst activity.[4][5] This guide provides a comprehensive overview of the mechanistic considerations and detailed experimental protocols for the successful C-H activation of 3,5-difluoro-4-methoxypyridine, a substrate of increasing importance for researchers, scientists, and drug development professionals.

Mechanistic Insights: Navigating the Challenges of C-H Activation on an Electron-Deficient Pyridine

The C-H activation of 3,5-difluoro-4-methoxypyridine is challenging due to the synergistic electron-withdrawing effects of the two fluorine atoms and the pyridine nitrogen, which deactivate the C-H bonds towards electrophilic attack by a metal catalyst. The primary positions for C-H activation on this scaffold are the C-2 and C-6 positions, which are ortho to the pyridine nitrogen.

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are commonly employed for such transformations.[6][7][8] The operative mechanism often involves a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage is facilitated by a basic ligand or additive.

The Role of the Catalyst and Ligands

The choice of catalyst and supporting ligands is paramount for achieving efficient and selective C-H activation. Palladium(II) catalysts, such as palladium(II) acetate (Pd(OAc)₂), are widely used. The reactivity and selectivity of the palladium catalyst can be modulated by the addition of specialized ligands. For electron-deficient substrates, ligands that can promote the C-H activation step without being overly inhibited by the pyridine nitrogen are crucial.

Figure 1: A generalized catalytic cycle for the Palladium-catalyzed C-H arylation of a pyridine derivative.

Experimental Protocols

The following protocols are designed as a robust starting point for the C-H functionalization of 3,5-difluoro-4-methoxypyridine. As with any chemical reaction, optimization of the reaction parameters may be necessary to achieve the desired outcome for a specific coupling partner.

Protocol 1: Palladium-Catalyzed C-H Arylation with Aryl Halides

This protocol describes a general procedure for the direct arylation of 3,5-difluoro-4-methoxypyridine at the C-2 position using an aryl bromide as the coupling partner.

Materials:

-

3,5-Difluoro-4-methoxypyridine

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or a suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 3,5-difluoro-4-methoxypyridine (1.0 equiv.), aryl bromide (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

-

Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0-3.0 equiv.) to the flask. Then, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

-

Reaction Conditions: Seal the flask or vial and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 100 to 140 °C. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective palladium(II) precursor. |

| Ligand | PCy₃ | An electron-rich and bulky phosphine ligand that can promote oxidative addition and reductive elimination steps. |

| Base | K₂CO₃ | A common inorganic base to facilitate the CMD step. |

| Solvent | 1,4-Dioxane | A high-boiling point, polar aprotic solvent suitable for palladium-catalyzed cross-coupling reactions. |

| Temperature | 120 °C | Elevated temperature is often required to overcome the activation barrier for C-H activation of electron-deficient substrates. |

| Reaction Time | 12-24 hours | Reaction times can vary depending on the specific substrates and conditions. |

Protocol 2: Iridium-Catalyzed C-H Borylation

This protocol provides a method for the synthesis of a valuable boronate ester intermediate from 3,5-difluoro-4-methoxypyridine, which can be further functionalized through Suzuki-Miyaura cross-coupling reactions.

Materials:

-

3,5-Difluoro-4-methoxypyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I)) or a similar Iridium(I) precatalyst

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) or a similar bipyridine ligand

-

Anhydrous, degassed solvent (e.g., cyclohexane or THF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add [Ir(cod)OMe]₂ (1.5-3 mol%) and dtbpy (3-6 mol%) to a dry Schlenk flask or sealed tube.

-

Addition of Reagents: Add 3,5-difluoro-4-methoxypyridine (1.0 equiv.) and B₂pin₂ (1.1-1.5 equiv.).

-

Addition of Solvent: Add the anhydrous, degassed solvent to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the mixture with stirring. Typical reaction temperatures range from 80 to 100 °C. Monitor the reaction progress by GC-MS or ¹H NMR of an aliquot.

-

Workup and Purification: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization.

Product Characterization

The successful functionalization of 3,5-difluoro-4-methoxypyridine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new signals in the aromatic region corresponding to the coupled aryl group and a change in the multiplicity of the remaining pyridine proton signal are indicative of successful C-H activation.

-

¹³C NMR: The appearance of new carbon signals for the coupled aryl group and shifts in the signals of the pyridine ring carbons will be observed.

-

¹⁹F NMR: The fluorine signals may show a shift depending on the newly introduced substituent.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Experimental Workflow Visualization

Figure 2: A schematic representation of the experimental workflow from starting material to the final, characterized product.

Conclusion and Future Outlook